N-(2-phenoxyethyl)-N'-phenyloxamide
Description
Properties
IUPAC Name |
N-(2-phenoxyethyl)-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15(16(20)18-13-7-3-1-4-8-13)17-11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMVRTPXEDJAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenoxyethyl)-N’-phenyloxamide typically involves the reaction of 2-phenoxyethylamine with phenyloxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods
Industrial production methods for N-(2-phenoxyethyl)-N’-phenyloxamide are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenoxyethyl)-N’-phenyloxamide can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form corresponding phenoxyacetic acid derivatives.
Reduction: The oxamide moiety can be reduced to form corresponding amines.
Substitution: The phenyl and phenoxyethyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl and phenoxyethyl derivatives depending on the substituents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tuberculosis activity.
Mechanism of Action
The mechanism of action of N-(2-phenoxyethyl)-N’-phenyloxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Oxamide Derivatives
To contextualize the uniqueness of N-(2-phenoxyethyl)-N'-phenyloxamide, we compare it with structurally analogous oxalamide compounds, focusing on substituent effects and applications.
Table 1: Structural and Functional Comparison
Substituent-Driven Reactivity and Bioactivity
A. Phenoxyethyl vs. Benzyl Groups
- The phenoxyethyl group in this compound provides an ether oxygen atom, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors) .
- In contrast, the benzyl group in N-benzyl-N'-(2-hydroxyphenyl)oxamide lacks an oxygen atom but offers greater hydrophobicity, favoring membrane penetration .
B. Halogen and Methoxy Substitutions
- The 5-chloro-2-methoxyphenyl group in the compound from introduces electron-withdrawing (Cl) and electron-donating (OCH₃) effects, fine-tuning electronic density for receptor binding. This contrasts with the unsubstituted phenyl group in the target compound, which relies on pure aromatic interactions.
C. Heterocyclic Moieties
- Compounds like N'-(1,3-benzodioxol-5-yl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide incorporate fused aromatic systems (benzodioxole) and cyclic ethers (tetrahydropyran), broadening interactions with hydrophobic pockets in proteins .
Q & A
Q. How can researchers optimize the synthesis of N-(2-phenoxyethyl)-N'-phenyloxamide to achieve high yield and purity?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-phenoxyethylamine and phenyloxamic acid derivatives. Use coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-(dimethylamino)pyridine (DMAP) to facilitate amide bond formation . Solvent choice (e.g., methylene chloride) and reaction time (~10 hours at room temperature) are critical for yield optimization. Post-synthesis purification via silica gel chromatography (e.g., 30% ethyl acetate in hexane) improves purity, as demonstrated in analogous oxamide syntheses .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly distinguishing between phenoxyethyl and phenyl substituents. For example, phenoxy protons typically resonate at δ 6.8–7.5 ppm .
- LC-MS (ESI) : Validates molecular weight (e.g., calculated vs. observed m/z values) and detects impurities .
- X-ray crystallography : Resolves crystal packing influenced by N–H⋯O hydrogen bonds, as seen in structurally similar N-substituted oxamides .
Q. How should researchers address stability concerns during storage of this compound?
- Methodological Answer : Store the compound in inert, anhydrous conditions (argon atmosphere) at −20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to light, as UV sensitivity is common in aromatic oxamides. Stability can be monitored via periodic TLC or NMR checks .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer : Contradictions in NMR or MS data often arise from residual solvents, tautomerism, or stereochemical variations. Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous signals and high-resolution mass spectrometry (HRMS) to verify molecular formulas . For example, unexpected peaks in LC-MS may indicate by-products from incomplete coupling reactions, requiring re-optimization of stoichiometry .
Q. What computational strategies predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Screen against biological targets (e.g., kinases or receptors) using software like AutoDock Vina. Similar oxamide derivatives have shown affinity for enzymes involved in apoptosis, suggesting potential therapeutic pathways .
Q. How to design biological assays to evaluate the bioactivity of this compound?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, referencing protocols for structurally related indole derivatives .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs), leveraging the compound’s amide groups for potential hydrogen-bond interactions .
Q. What reaction mechanisms explain the hydrolysis of this compound under acidic/basic conditions?
- Methodological Answer : Hydrolysis likely proceeds via nucleophilic attack on the carbonyl groups. Under acidic conditions, protonation of the amide nitrogen increases electrophilicity, accelerating cleavage. In basic environments, hydroxide ions directly attack the carbonyl, forming carboxylate intermediates. Monitor reaction progress via pH-dependent kinetic studies and characterize products using FT-IR (to track loss of amide C=O stretches at ~1650 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
